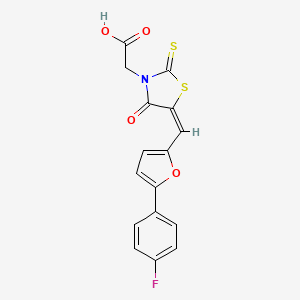
(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a chemical compound with the molecular formula C14H8FNO3S . It is also known by other names such as CAY10505, 1218777-13-9, and CHEMBL590022 . The compound has a molecular weight of 289.28 g/mol .
Molecular Structure Analysis
The compound has a complex molecular structure that includes a furan ring attached to a fluorophenyl group and a thiazolidine ring . The InChI string representation of the molecule is "InChI=1S/C14H8FNO3S/c15-9-3-1-8 (2-4-9)11-6-5-10 (19-11)7-12-13 (17)16-14 (18)20-12/h1-7H, (H,16,17,18)/b12-7+" . The SMILES representation is "C1=CC (=CC=C1C2=CC=C (O2)/C=C/3\C (=O)NC (=O)S3)F" .
Physical And Chemical Properties Analysis
The compound has several computed properties. Its XLogP3-AA value is 3.1, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has two rotatable bonds . Its exact mass and monoisotopic mass are both 289.02089245 g/mol .
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has demonstrated the potential of thioxothiazolidin-4-one derivatives, closely related to the compound , in inhibiting tumor growth and tumor-induced angiogenesis. These derivatives have shown significant reduction in ascites tumor volume and cell number, along with an increase in the lifespan of tumor-bearing mice. Additionally, they manifested strong antiangiogenic effects, highlighting their potential as candidates for anticancer therapy (Chandrappa et al., 2010). Furthermore, derivatives of this compound have exhibited moderate to strong antiproliferative activity in human leukemia cell lines, suggesting their role in cancer treatment (Chandrappa et al., 2009).
Antifungal and Antimicrobial Properties
Some derivatives of "(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid" have been prepared as potential antifungal compounds. These compounds were evaluated against selected fungal species, with observations indicating the presence of antifungal activity, although most compounds did not exhibit significant activity (Doležel et al., 2009). In addition, a comprehensive study on the antimicrobial activity of rhodanine-3-acetic acid derivatives, closely related to the compound of interest, revealed potential antimicrobial properties against a panel of bacteria, mycobacteria, and fungi, with notable activity against mycobacteria (Krátký et al., 2017).
Chemical Sensors
The compound has also been explored for its fluorescence properties, particularly in the detection of metal ions. A study has highlighted its potential as a selective fluorescent chemical sensor for Co2+, demonstrating a promising direction for its application in chemical sensing technologies (Rui-j, 2013).
Photophysical Properties
Investigations into the photophysical properties of d-π-A type chromophores, including derivatives of the compound , have revealed insights into their absorption and emission wavelengths, along with their intramolecular charge transfer characteristics. Such studies are crucial for understanding their potential applications in optical materials and sensors (Jachak et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO4S2/c17-10-3-1-9(2-4-10)12-6-5-11(22-12)7-13-15(21)18(8-14(19)20)16(23)24-13/h1-7H,8H2,(H,19,20)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUOYVAXETUXMD-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2566223.png)
![N'-(3-Chloro-2-methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2566224.png)
![4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2566225.png)
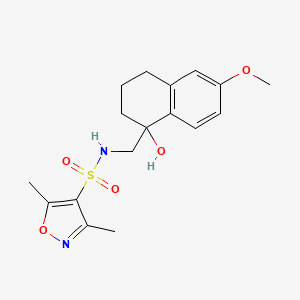
![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2566230.png)
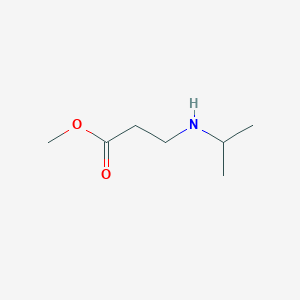
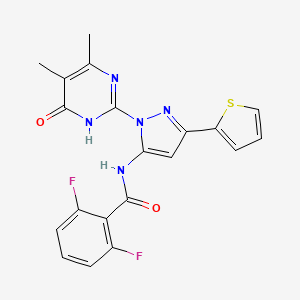

![3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2566236.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2566238.png)
![1-(2,4-Dimethylbenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2566240.png)
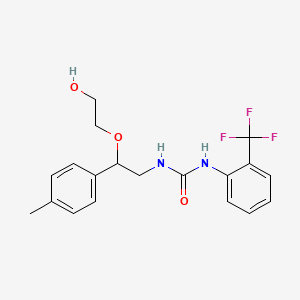
![1,1,1-Trifluoro-3-{[3-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B2566242.png)